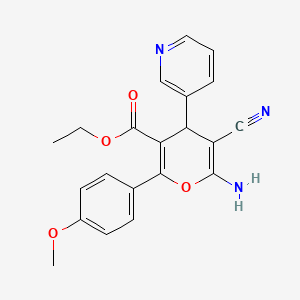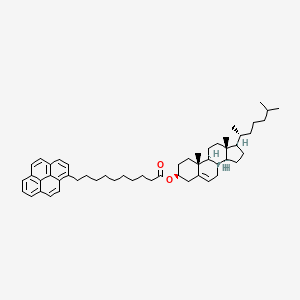![molecular formula C6H13N2O8P B1227800 [(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 80186-85-2](/img/structure/B1227800.png)
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound that plays a significant role in various biochemical processes It is composed of ribose, urea, and phosphate groups, forming a polymeric structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of poly(ribosylurea phosphate) typically involves the reaction of ribose with urea and phosphate under controlled conditionsThe reaction conditions often require specific pH levels and temperatures to ensure the correct formation of the polymer .
Industrial Production Methods
Industrial production of poly(ribosylurea phosphate) may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce oxidized ribosylurea phosphate derivatives, while reduction could yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular processes and molecular interactions.
Industry: Utilized in the production of specialized polymers and materials
Wirkmechanismus
The mechanism of action of poly(ribosylurea phosphate) involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biochemical processes. The compound may bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular behavior and responses .
Vergleich Mit ähnlichen Verbindungen
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be compared with other similar compounds such as:
Polyphosphate: An ancient energy source and metabolic regulator, known for its role in energy storage and regulation.
Poly(ADP-ribose): Involved in DNA repair and cellular stress responses, with a structure that includes repeating units of ADP-ribose.
Ribose 5-phosphate: A key intermediate in the pentose phosphate pathway, important for nucleotide synthesis.
Eigenschaften
CAS-Nummer |
80186-85-2 |
|---|---|
Molekularformel |
C6H13N2O8P |
Molekulargewicht |
272.15 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N2O8P/c7-6(11)8-5-4(10)3(9)2(16-5)1-15-17(12,13)14/h2-5,9-10H,1H2,(H3,7,8,11)(H2,12,13,14)/t2-,3-,4-,5-/m1/s1 |
InChI-Schlüssel |
GMHDUNVQDROXQQ-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)NC(=O)N)O)O)OP(=O)(O)O |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)N)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)NC(=O)N)O)O)OP(=O)(O)O |
Synonyme |
poly(ribosylurea phosphate) PRUP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1227719.png)




![N-[(1,5-dimethyl-2-pyrrolyl)methyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1227728.png)
![6-Methyl-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1227729.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1227733.png)

![4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid](/img/structure/B1227735.png)



